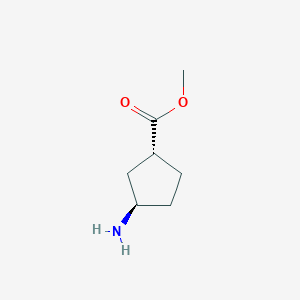

trans-Methyl 3-aminocyclopentane-1-carboxylate

Description

trans-Methyl 3-aminocyclopentane-1-carboxylate is a cyclopentane derivative featuring a methyl ester group at position 1 and an amino group at position 3 in a trans-configuration. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol.

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl (1R,3R)-3-aminocyclopentane-1-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1 |

InChI Key |

MLVGJFMHFIQWQZ-PHDIDXHHSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H](C1)N |

Canonical SMILES |

COC(=O)C1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 3-aminocyclopentane-1-carboxylate typically involves the following steps:

Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a series of reactions to introduce the necessary functional groups.

Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions.

Esterification: The carboxylate ester group is introduced via esterification reactions, often using methanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Methyl 3-aminocyclopentane-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation Products: Oxo derivatives of the cyclopentane ring.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

Medicine:

Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of trans-Methyl 3-aminocyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s structural analogs vary in substituents, stereochemistry, and protective groups, leading to distinct chemical and biological properties. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of trans-Methyl 3-aminocyclopentane-1-carboxylate and Analogs

Key Observations:

- Steric and Electronic Effects : The tert-butyl carbamate derivative (CAS 947732-58-3) incorporates a bulky Boc group, enhancing steric hindrance and stability against enzymatic degradation, which is critical in peptide synthesis .

- Solubility : The hydrochloride salt (CAS 489446-79-9) exhibits higher aqueous solubility compared to the free base due to ionic character .

Physicochemical and Toxicological Properties

Physical Properties

Data gaps exist for the target compound’s melting/boiling points and solubility. However, inferences can be drawn from analogs:

Toxicity Profiles

- This compound: No carcinogenic components are reported at ≥0.1% concentration, though reproductive and organ toxicity data are unavailable .

- Ethyl-Substituted Analog: Potential differences in toxicity due to ethyl group metabolism (e.g., cytochrome P450 interactions), though specific data are lacking .

Biological Activity

trans-Methyl 3-aminocyclopentane-1-carboxylate is a cyclopentane derivative notable for its unique structure, which includes an amino group and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its ability to interact with various biological targets. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the Cyclopentane Ring : Utilizing cyclization reactions to create the cyclopentane structure.

- Introduction of Functional Groups : Adding the amino and carboxylate groups through specific reagents such as lithium aluminum hydride for reduction and alkyl halides for substitution reactions.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired compound.

These methods can be adapted for scale-up in industrial settings, enhancing efficiency and yield through flow chemistry techniques.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as a chemokine receptor agonist, which plays a crucial role in modulating immune responses and inflammation.

The compound's ability to bind selectively to certain receptors allows it to influence various biochemical pathways, making it a valuable candidate in pharmacological research. The following table summarizes key findings related to its biological activity:

Case Studies

-

GABA Receptor Interaction :

A study investigating the effects of GABA analogues on rat ρ3 GABAC receptors demonstrated that this compound acts as a partial agonist. The potency was measured using an EC50 value of approximately , indicating significant receptor activation compared to other analogues like muscimol . -

Chemokine Receptor Agonism :

Research has shown that derivatives of this compound can act as selective chemokine receptor agonists. These compounds have been linked to enhanced immune responses, suggesting potential therapeutic applications in inflammatory diseases.

Structural Modifications and Their Impact

Modifications to the structure of this compound have been shown to significantly alter its interaction profiles with biological targets. For instance, altering the methyl ester functional group can enhance solubility and reactivity, which may lead to improved binding affinity and potency against specific receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.